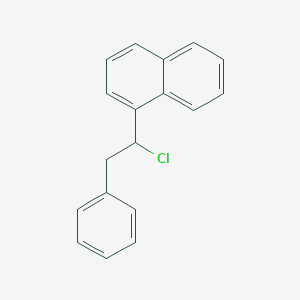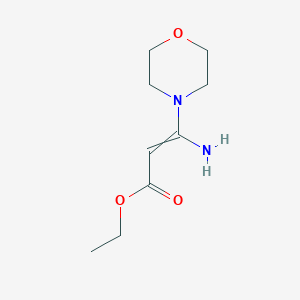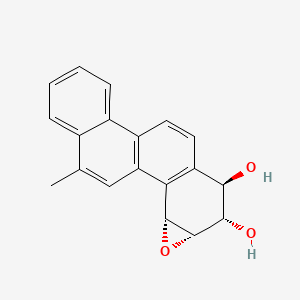
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide is a complex organic compound with the molecular formula C19H16O3. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is notable for its stereochemistry, possessing four defined stereocenters. It is primarily studied for its potential biological and chemical properties, including its role in carcinogenesis.
Métodos De Preparación
The synthesis of 6-Methylchrysene-1R,2S-diol-3S,4R-epoxide typically involves multiple steps, starting from chrysene. The process includes:
Hydroxylation: Chrysene undergoes hydroxylation to form 6-methylchrysene-1,2-diol.
Epoxidation: The diol is then subjected to epoxidation to form the final product, this compound.
The reaction conditions for these steps often involve the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Análisis De Reacciones Químicas
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .
Aplicaciones Científicas De Investigación
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide is primarily used in scientific research to study its biological effects, particularly its role in carcinogenesis. It has been shown to be highly tumorigenic in animal models, making it a valuable compound for cancer research. Additionally, it is used to study the mechanisms of PAH-induced carcinogenesis and the metabolic pathways involved .
Mecanismo De Acción
The mechanism of action of 6-Methylchrysene-1R,2S-diol-3S,4R-epoxide involves its interaction with DNA. The compound forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include various enzymes involved in the metabolic activation of PAHs, such as cytochrome P450 enzymes .
Comparación Con Compuestos Similares
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide can be compared with other PAH derivatives, such as:
Benzo[a]pyrene diol epoxide: Another well-known PAH derivative with similar carcinogenic properties.
Dibenz[a,h]anthracene diol epoxide: Similar in structure and biological activity.
What sets this compound apart is its specific stereochemistry and the presence of a methyl group in the bay region, which enhances its tumorigenic potential .
Propiedades
Número CAS |
111901-44-1 |
|---|---|
Fórmula molecular |
C19H16O3 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(3R,5S,6S,7R)-18-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-14-12(11-5-3-2-4-10(9)11)6-7-13-15(14)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16-,17+,18-,19+/m1/s1 |
Clave InChI |
PYPGXSRNRQKRQD-HCXYKTFWSA-N |
SMILES isomérico |
CC1=CC2=C(C=CC3=C2[C@@H]4[C@@H](O4)[C@H]([C@@H]3O)O)C5=CC=CC=C15 |
SMILES canónico |
CC1=CC2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


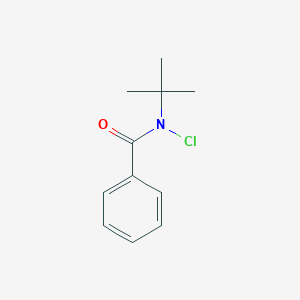

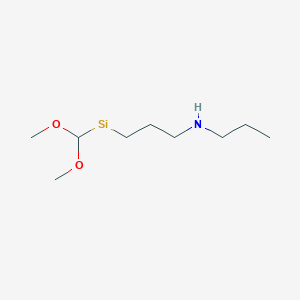
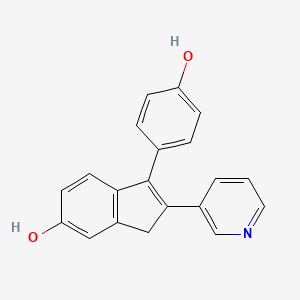
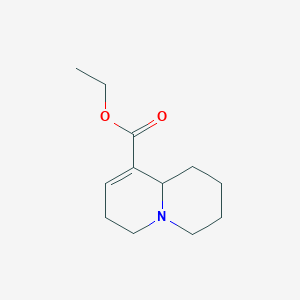
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)


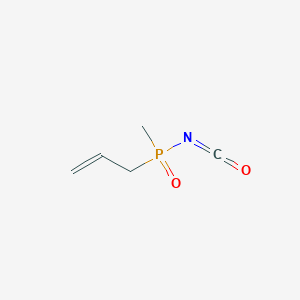
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
stannane](/img/structure/B14310872.png)
